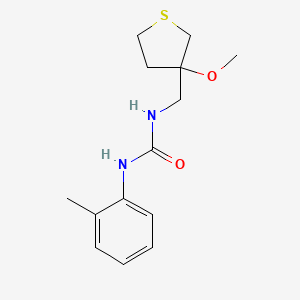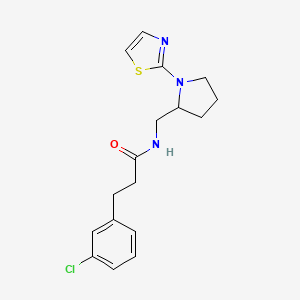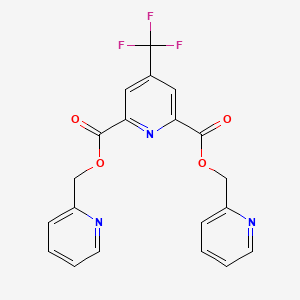
Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound that features a trifluoromethyl group and pyridine rings
Mechanism of Action
Target of action
It’s known that many pyridine derivatives are used in various fields, including pharmaceuticals and agrochemicals, due to their unique physicochemical properties .
Mode of action
The compound contains a trifluoromethylpyridine (tfmp) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the reaction of 2-pyridinylmethyl chloride with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the bis(2-pyridinylmethyl) moiety.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: Contains a similar trifluoromethyl-pyridine structure but with different functional groups.
Uniqueness
Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to its combination of trifluoromethyl and bis(2-pyridinylmethyl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
bis(pyridin-2-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)13-9-16(18(27)29-11-14-5-1-3-7-24-14)26-17(10-13)19(28)30-12-15-6-2-4-8-25-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKCVRJWTDSNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2504356.png)
![1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B2504358.png)
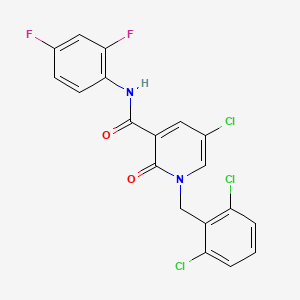
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)
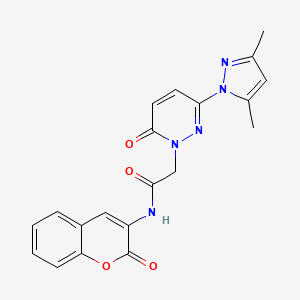
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)
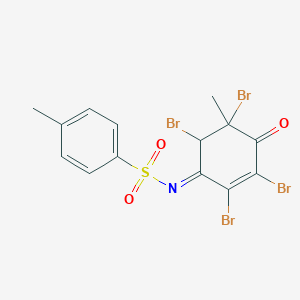
![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)
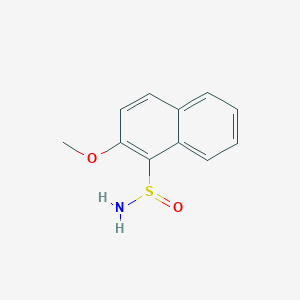
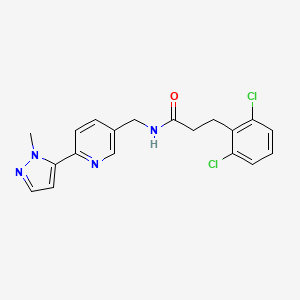
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
